molecular formula C19H16F2N4O2 B2414356 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1207033-57-5

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No.: B2414356
CAS No.: 1207033-57-5
M. Wt: 370.36
InChI Key: USLYISOXMPWGLZ-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a methyl group, and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 3,5-Difluoroaniline: This can be achieved through the nitration of 3,5-difluorobenzene followed by reduction.

    Formation of the Urea Derivative: The 3,5-difluoroaniline is then reacted with methyl isocyanate to form the urea derivative.

    Coupling with 4-Hydroxyphenylpyridazine: The final step involves the coupling of the urea derivative with 4-hydroxyphenylpyridazine under appropriate conditions, such as the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)-1-methyl-1-(4-phenyl)urea: Lacks the pyridazinyl group, which may affect its biological activity.

    3-(3,5-Difluorophenyl)-1-methyl-1-(4-(pyridin-3-yl)phenyl)urea: Contains a pyridinyl group instead of a pyridazinyl group, leading to different chemical properties.

    3-(3,5-Difluorophenyl)-1-methyl-1-(4-(pyrimidin-2-yl)phenyl)urea: Features a pyrimidinyl group, which can influence its reactivity and applications.

Uniqueness

The presence of the 6-methylpyridazin-3-yl group in 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea distinguishes it from similar compounds. This unique structural feature contributes to its specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c1-12-3-8-18(24-23-12)27-17-6-4-16(5-7-17)25(2)19(26)22-15-10-13(20)9-14(21)11-15/h3-11H,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLYISOXMPWGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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